molecular formula C15H14FNOS B2660120 N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-3-carboxamide CAS No. 1207001-62-4

N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-3-carboxamide

Cat. No. B2660120
M. Wt: 275.34
InChI Key: VYTCXABBKOQBDV-UHFFFAOYSA-N
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Description

“N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups . It has a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to have a variety of properties and applications, including in medicinal chemistry .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through heterocyclization of various substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring attached to a carboxamide group and a cyclopropyl group substituted with a 4-fluorophenyl group . The presence of these functional groups could influence the compound’s reactivity and properties.

Scientific Research Applications

Molecular Inhibition and Cancer Therapy

One notable application of structurally related compounds is in the development of selective inhibitors targeting specific kinases in cancer therapy. For instance, derivatives of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors. These compounds, through modification at specific positions, have shown improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. Such modifications have demonstrated complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).

Antipathogenic Properties

Another area of application is in the development of novel antimicrobial agents. Thiourea derivatives, for example, have been synthesized and tested for their interaction with bacterial cells. These compounds have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm-forming capabilities. The presence of halogen atoms on the N-phenyl substituent of the thiourea moiety, especially fluorine, has been correlated with the compounds' effectiveness, suggesting potential for further development into novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthetic Methodology and Chemical Synthesis

Research has also focused on the synthesis of related compounds, demonstrating the versatility and reactivity of such molecular frameworks. For example, a high-yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, starting from commercially available precursors. This method involved multi-step nucleophilic substitution reactions and ester hydrolysis, showcasing the compound's synthetic accessibility and potential for further functionalization (Zhou et al., 2021).

Future Directions

Thiophene derivatives, including this compound, are of interest in medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring the biological activities of this compound and developing synthesis methods for its production.

properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-3-1-12(2-4-13)15(6-7-15)10-17-14(18)11-5-8-19-9-11/h1-5,8-9H,6-7,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTCXABBKOQBDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CSC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-fluorophenyl)cyclopropyl)methyl)thiophene-3-carboxamide

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